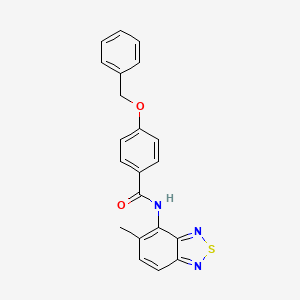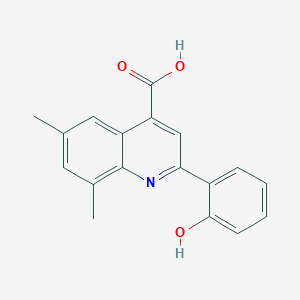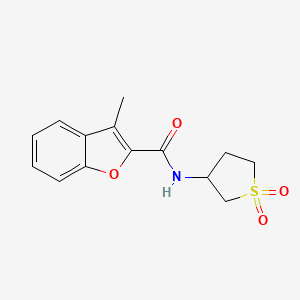![molecular formula C16H23N5O2 B6064660 N-[2-(furan-2-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide](/img/structure/B6064660.png)
N-[2-(furan-2-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(furan-2-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a furan ring, a piperidine ring, and a triazole ring, which are connected through ethyl and carboxamide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-Ethyl Intermediate: The initial step involves the reaction of furan-2-carboxylic acid with ethylamine under acidic conditions to form 2-(furan-2-yl)ethylamine.
Synthesis of the Piperidine Intermediate: Separately, 2-bromoethylamine hydrobromide reacts with piperidine in the presence of a base such as sodium hydroxide to yield 1-(2-piperidin-1-ylethyl)amine.
Coupling Reaction: The final step involves the coupling of 2-(furan-2-yl)ethylamine with 1-(2-piperidin-1-ylethyl)amine using a triazole-forming reagent such as sodium azide and copper(I) iodide to produce the desired triazole-4-carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(furan-2-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in cellular processes, such as DNA synthesis and protein function.
Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular functions and ultimately causing cell death in pathogenic organisms or cancer cells.
Comparaison Avec Des Composés Similaires
N-[2-(furan-2-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The combination of the furan, piperidine, and triazole rings in a single molecule provides unique chemical and biological properties that are not commonly found in other compounds. This structural uniqueness contributes to its potential as a versatile compound in various applications.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c22-16(17-7-6-14-5-4-12-23-14)15-13-21(19-18-15)11-10-20-8-2-1-3-9-20/h4-5,12-13H,1-3,6-11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRJLOOXVZQCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=C(N=N2)C(=O)NCCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-1-propanesulfonamide](/img/structure/B6064586.png)
![2-(4-hydroxy-2-{[1-(4-methoxyphenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B6064602.png)

![6-isopropyl-2-[4-({methyl[1-(2-thienyl)ethyl]amino}methyl)phenyl]-4(3H)-pyrimidinone](/img/structure/B6064620.png)
![1-[3-(phenylsulfonyl)propanoyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B6064621.png)
![1-cyclopentyl-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6064630.png)
![N-(4-fluorophenyl)-1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinamine](/img/structure/B6064637.png)

![4-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide](/img/structure/B6064662.png)
![methyl 5-[{[1-(2-methylbenzyl)-4-piperidinyl]methyl}(3-pyridinylmethyl)amino]-5-oxopentanoate](/img/structure/B6064663.png)
![1-{4-[3-(5-Methyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}-2-phenoxyethan-1-one](/img/structure/B6064675.png)
![2-AMINO-8-CYCLOHEPTYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6064678.png)
![2-(2-chlorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine](/img/structure/B6064679.png)
